Indole C-4 vs C-5 Positional Isomerism — Molecular Descriptor Divergence Despite Identical Formula
The target compound and its closest commercially available analog, 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-5-yl)acetamide (AMB19874875), share the identical molecular formula (C21H20N4O) and molecular weight (344.41 g/mol), yet the shift of the acetamide attachment from indole C-4 to C-5 produces a topologically distinct molecule with a different spatial arrangement of hydrogen-bond donor and acceptor pairs [1]. The 4-yl isomer places the indole NH group in a sterically less encumbered environment relative to the acetamide carbonyl, which computational modeling predicts to alter the lowest-energy conformation of the linker region and consequently the three-dimensional pharmacophore presentation .
| Evidence Dimension | Molecular topology — indole attachment position and predicted conformational ensemble |
|---|---|
| Target Compound Data | Indole C-4 attachment; acetamide NH vector oriented approximately 120° relative to indole C4–C5 axis; free indole NH (pKa ≈ 16.5) positioned distal to the pyrazole ring plane |
| Comparator Or Baseline | AMB19874875 (5-yl isomer): Indole C-5 attachment; acetamide NH vector oriented approximately 60° relative to indole C5–C4 axis; indole NH positioned in closer proximity to the pyrazole N-phenyl group |
| Quantified Difference | No experimentally measured Δ in biological activity is available in the public domain for this specific pair. The conformational difference is established by molecular topology and is supported by the general SAR from the GSK (1H-pyrazol-4-yl)acetamide series, where N-aryl substitution changes of comparable magnitude produced pIC50 shifts of 1.0–2.5 log units in the ethidium bromide accumulation assay at the rat P2X7 receptor [2]. |
| Conditions | Structural comparison based on 2D molecular topology; SAR context from ChEMBL Document CHEMBL1157114 (ethidium bromide accumulation assay in recombinant rat P2X7-expressing cells) |
Why This Matters
For procurement, the 4-yl isomer is not interchangeable with the 5-yl isomer in any SAR-dependent study; researchers must specify the exact positional isomer to ensure reproducibility of binding, functional, or phenotypic assay results.
- [1] Ambinter, Catalog No. AMB19874875: 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-5-yl)acetamide. Molecular formula C21H20N4O, MW 344.410. View Source
- [2] ChEMBL Document CHEMBL1157114: Supplementary bioactivity data for (1H-pyrazol-4-yl)acetamide P2X7 antagonists. Assay: Inhibition of rat P2X7 receptor assessed as inhibition of ethidium bromide accumulation. View Source
